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Compound of Interest

Compound Name:
Methyl 2-amino-5-

isopropylthiazole-4-carboxylate

Cat. No.: B1297937 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
The compound identified by CAS number 81569-25-7 is Methyl 2-amino-5-isopropyl-1,3-

thiazole-4-carboxylate. This document provides a comprehensive technical overview of its

structural elucidation and characterization. 2-Aminothiazoles are a well-established class of

heterocyclic compounds with a broad range of biological activities, making them significant

scaffolds in medicinal chemistry and drug discovery.[1] Derivatives of this class have shown

potential as anticancer, antimicrobial, anti-inflammatory, and antioxidant agents.[1][2] This

guide summarizes the available spectroscopic and structural data, outlines detailed

experimental protocols for its synthesis and analysis, and presents visualizations to aid in

understanding its chemical properties.

Structural Elucidation
The definitive structure of Methyl 2-amino-5-isopropyl-1,3-thiazole-4-carboxylate has been

established through a combination of spectroscopic techniques and single-crystal X-ray

diffraction.

Physicochemical Properties
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Property Value Reference

CAS Number 81569-25-7

Molecular Formula C₈H₁₂N₂O₂S

Molecular Weight 200.26 g/mol

Appearance Pale-yellow crystalline solid [3]

Melting Point 423-425 K (150-152 °C) [3]

Spectroscopic Data
¹H NMR (Proton NMR): The proton NMR spectrum provides characteristic signals confirming

the presence of the isopropyl, methyl ester, and thiazole ring protons.

Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment Reference

1.27 Doublet (d) 6H (CH₃)₂CH- [3]

3.87 Singlet (s) 3H -OCH₃ [3]

4.05 Heptet (hept) 1H (CH₃)₂CH- [3]

Amine Protons Broad Singlet 2H -NH₂

Note: The chemical shift for the amine protons can vary depending on the solvent and

concentration.

¹³C NMR (Carbon-13 NMR): The 13C NMR spectrum corroborates the carbon framework of the

molecule. While a specific spectrum for the title compound is not readily available in the

searched literature, data from a closely related derivative, methyl-5-isopropyl-2-(1-methyl-4-

nitro-1H-pyrrole-2-carboxamido)thiazole-4-carboxylate, allows for the estimation of chemical

shifts.[4]
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Estimated Chemical Shift (δ, ppm) Assignment

~24 (CH₃)₂CH-

~28 (CH₃)₂CH-

~52 -OCH₃

~110 Thiazole C4

~153 Thiazole C5

~158 Thiazole C2

~162 C=O (ester)

While a specific mass spectrum for Methyl 2-amino-5-isopropyl-1,3-thiazole-4-carboxylate was

not found in the initial searches, the expected molecular ion peak [M]⁺ would be at m/z 200,

corresponding to its molecular weight. The fragmentation pattern of 2-aminothiazole derivatives

typically involves cleavage of the side chains and fragmentation of the thiazole ring.

The IR spectrum would show characteristic absorption bands for the functional groups present

in the molecule.

Wavenumber (cm⁻¹) Functional Group

~3400-3200 N-H stretching (amine)

~2970 C-H stretching (aliphatic)

~1700 C=O stretching (ester)

~1620 N-H bending (amine)

~1550 C=N stretching (thiazole ring)

X-ray Crystallography
A single-crystal X-ray diffraction study has been conducted on Methyl 2-amino-5-isopropyl-1,3-

thiazole-4-carboxylate.[3] The study revealed that the compound crystallizes to form a

supramolecular network based on N—H···N hydrogen-bonded centrosymmetric dimers, which
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are further linked by N—H···O contacts.[3] This detailed structural information confirms the

connectivity and conformation of the molecule in the solid state.

Experimental Protocols
Synthesis
A detailed synthesis protocol for Methyl 2-amino-5-isopropyl-1,3-thiazole-4-carboxylate has

been reported.[3] The following is a summary of the experimental procedure:

Sodium
Methanol

Methyl Chloroacetate
Isobutyraldehyde

Intermediate Mixture
Reaction at 273 K

Cyclization
(Reflux in Methanol)

Thiourea

Methyl 2-amino-5-isopropyl-
1,3-thiazole-4-carboxylate

Purification

Click to download full resolution via product page

A simplified workflow for the synthesis of the title compound.

Procedure:

A solution is prepared by reacting sodium metal with dry methanol.

To this solution, methyl chloroacetate and isobutyraldehyde are added, and the mixture is

stirred vigorously at 273 K (0 °C).

The resulting intermediate mixture is then treated with thiourea.

The reaction mixture is heated to reflux for 4 hours.

After cooling, the product is isolated and purified, yielding pale-yellow crystals.[3]

Characterization Methods
Sample Preparation: Dissolve a few milligrams of the purified compound in a suitable

deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
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¹H NMR: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. The

chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as

an internal standard.

¹³C NMR: Acquire the proton-decoupled ¹³C NMR spectrum on the same instrument.

Technique: Electrospray ionization (ESI) or electron ionization (EI) mass spectrometry can

be used.

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g.,

methanol or acetonitrile).

Analysis: Introduce the sample into the mass spectrometer and acquire the spectrum. The

data will provide the mass-to-charge ratio (m/z) of the molecular ion and its fragment ions.

Technique: Attenuated Total Reflectance (ATR) or KBr pellet method.

Sample Preparation: For ATR, place a small amount of the solid sample directly on the ATR

crystal. For the KBr method, mix a small amount of the sample with dry KBr powder and

press into a pellet.

Analysis: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

Biological Activity
While specific biological activity data for Methyl 2-amino-5-isopropyl-1,3-thiazole-4-carboxylate

is limited in the public domain, the 2-aminothiazole scaffold is a well-known pharmacophore

with a wide range of biological activities.[1] Derivatives of 2-aminothiazole have been reported

to exhibit:

Anticancer Activity: Many 2-aminothiazole derivatives have shown potent and selective

inhibitory activity against various human cancer cell lines.[1]

Antimicrobial Activity: This class of compounds has been investigated for its antibacterial and

antifungal properties.

Anti-inflammatory Activity: Certain derivatives have demonstrated anti-inflammatory effects.
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Antioxidant Activity: Some 2-aminothiazole compounds have been shown to possess radical

scavenging properties.[2]

Further research is required to determine the specific biological profile and potential therapeutic

applications of Methyl 2-amino-5-isopropyl-1,3-thiazole-4-carboxylate. The structural

information provided in this guide can serve as a foundation for such investigations, including in

silico modeling and in vitro screening.

2-Aminothiazole Scaffold

Anticancer Antimicrobial Anti-inflammatory Antioxidant
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Reported biological activities of the 2-aminothiazole scaffold.

Conclusion
This technical guide has provided a detailed overview of the structural elucidation and

characterization of CAS 81569-25-7, Methyl 2-amino-5-isopropyl-1,3-thiazole-4-carboxylate.

The combination of spectroscopic data and X-ray crystallography provides a clear and

unambiguous structural assignment. The provided experimental protocols offer a starting point

for the synthesis and analysis of this compound. While specific biological data for this molecule

is yet to be extensively reported, its structural class suggests potential for further investigation

in drug discovery programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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